2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-8(18)15-13-17-11(7-20-13)6-12(19)16-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWFSVCHFATTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide group.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Acetamide Derivatives
Compounds sharing the thiazole-acetamide scaffold exhibit variations in substituents on the thiazole ring or phenyl group, leading to differences in physicochemical and biological properties.
Table 1: Thiazole Derivatives with Substituted Phenyl Groups
Key Observations :
- Yield : Catalytic reduction (e.g., compound 10 ) improves yield compared to direct synthesis (15–21%) .
- Melting Points : Electron-withdrawing groups (e.g., nitro in 9h ) lower melting points, while para-substituted halogens (e.g., 9g ) increase them .
- Activity : Chloro and nitro substituents enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
Triazinoindole-Thioacetamide Analogs
highlights N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (compound 26), which replaces the thiazole with a triazinoindole-thio moiety.
Key Differences:
- Synthetic Route: Formed via nucleophilic substitution between 2-((5-methyltriazinoindol-3-yl)thio)acetic acid and 4-bromoaniline .
- Bioactivity: Triazinoindole derivatives often exhibit enhanced DNA intercalation or kinase inhibition, though specific data for 26 is pending .
Halogen-Substituted Phenylacetamides
Simpler analogs lacking the thiazole ring but retaining the 4-bromophenyl group provide insights into substituent effects.
Table 2: Halogenated Phenylacetamides
Structural Insights :
Complex Derivatives with Piperazine or Sulfonyl Groups
- Compound 4 (): Incorporates a piperazine-thiazole-acetamide scaffold. The extended structure may target formyl peptide receptors (FPRs) but complicates synthesis .
- Sulfonyl/Sulfinyl Analogs (–12): Derivatives like 2-((4-bromophenyl)sulfinyl)-N-(4-fluorophenyl)acetamide introduce sulfonyl/sulfinyl groups, which may improve metabolic stability but reduce solubility .
Antimicrobial Efficacy
- Thiazole Derivatives: Compounds with –NO2 (e.g., 9h) and –Cl (e.g., 9f, 9g) show MICs of 13–27 µmol/L against S. aureus and E. coli .
- Triazinoindole Derivatives: Limited data, but similar scaffolds exhibit antifungal activity via thiol-mediated pathways .
- Halogenated Acetamides : Bromine and chlorine substituents correlate with lower MICs due to enhanced electrophilicity .
Structural and Crystallographic Insights
- Bond Length Variations : The C1–C2 bond in the title compound (1.501 Å) differs from analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (1.53 Å), influencing conformational flexibility .
- Dihedral Angles : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , the dihedral angle between aromatic rings is 66.4°, affecting molecular packing and crystal stability .
Biological Activity
The compound 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide, a thiazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide is , with a molecular weight of approximately 292.17 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.17 g/mol |
| IUPAC Name | 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide |
| CAS Number | [insert CAS number] |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
- Mechanism of Action : The thiazole nucleus is believed to inhibit bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism contributes to its efficacy against both Gram-positive and Gram-negative bacteria.
-
In Vitro Studies :
- A study conducted by Sharma et al. (2019) reported that derivatives of thiazole exhibited promising antimicrobial activity against multiple bacterial strains using the turbidimetric method .
- Compounds derived from 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide showed inhibition zones ranging from 12 mm to 25 mm against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against human breast adenocarcinoma cell lines (MCF7).
- Cell Viability Assays : The Sulforhodamine B (SRB) assay was used to evaluate cell viability post-treatment with the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity .
- Case Study :
Table 2: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Zone of inhibition: 20 mm |
| Escherichia coli | Zone of inhibition: 18 mm | |
| Anticancer | MCF7 (breast cancer cells) | IC50: 15 µM |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins involved in microbial resistance and cancer proliferation.
- Binding Affinity : The docking results indicated strong binding affinities, suggesting that the compound could effectively inhibit target enzymes or receptors critical for microbial growth and cancer cell survival .
- Visualization : Using software like Schrodinger's Suite, researchers visualized the interactions at the molecular level, providing insights into structure-activity relationships.
Q & A
Basic: What are the key steps in synthesizing 2-(2-acetamidothiazol-4-yl)-N-(4-bromophenyl)acetamide, and how is reaction progress monitored?
Answer:
The synthesis typically involves:
Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones.
Acetamide coupling through nucleophilic substitution between activated bromoacetamide intermediates and 4-bromoaniline.
Purification using column chromatography or recrystallization.
Reaction progress is monitored via thin-layer chromatography (TLC) for intermediate tracking and ¹H/¹³C NMR spectroscopy to confirm bond formation .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., acetamide proton signals at δ 2.0–2.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₂BrN₃O₂S: ~354.99 m/z).
- Elemental Analysis: Ensures stoichiometric agreement (C, H, N, S content within ±0.3%) .
Advanced: How can researchers design experiments to evaluate its antimicrobial and anticancer activities?
Answer:
- Antimicrobial assays: Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening: Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and assess apoptosis via flow cytometry .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Answer:
- Substituent variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Heterocycle modification: Compare thiazole analogs to oxadiazole or triazole derivatives to assess ring-specific effects on enzyme inhibition (e.g., α-glucosidase) .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Standardize assays: Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Orthogonal validation: Confirm enzyme inhibition (e.g., via HPLC-based kinetic assays ) if initial fluorometric results conflict .
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?
Answer:
- Prodrug approaches: Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Co-solvent systems: Use PEG 400 or cyclodextrins in formulations to improve aqueous solubility .
- Metabolite identification: Perform LC-MS/MS on hepatocyte incubations to identify vulnerable sites for structural shielding .
Advanced: How can target identification studies elucidate its mechanism of action?
Answer:
- Molecular docking: Screen against kinase libraries (e.g., PDB) to prioritize targets like EGFR or CDK2 .
- Pull-down assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Advanced: What methods assess its physicochemical stability under storage conditions?
Answer:
- Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC-UV .
- pH stability profiling: Incubate in buffers (pH 1–9) and monitor hydrolysis by tracking parent compound depletion .
Advanced: How can selective functionalization of the thiazole ring be achieved?
Answer:
- Protecting groups: Temporarily protect the acetamide nitrogen with Boc to direct electrophilic substitution (e.g., bromination at C5) .
- Metal-catalyzed coupling: Use Pd-mediated Suzuki reactions to introduce aryl groups at specific positions .
Advanced: What in vitro and in vivo models are suitable for toxicity profiling?
Answer:
- In vitro:
- HepG2 cells for hepatotoxicity (LDH leakage assay).
- hERG channel inhibition via patch-clamp electrophysiology .
- In vivo:
- Zebrafish larvae for acute toxicity (LC₅₀ determination).
- Rodent models (OECD 423) for subchronic dosing (28-day) with hematological and histopathological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
